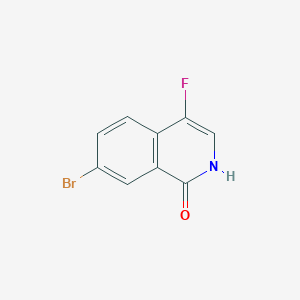
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione, also known as 3-thio-2-hydroxyethyl-1,1-dione, is an organic compound used in many scientific and industrial applications. It is a white crystalline solid with a melting point of 135-140°C and a molecular weight of 126.14 g/mol. 3-thio-2-hydroxyethyl-1,1-dione is a versatile compound that can be used as a building block for the synthesis of a wide range of compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of polythioesters, polythioamides, and polythioacrylates.
科学的研究の応用
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione has many applications in scientific research. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of polythioesters, polythioamides, and polythioacrylates. In addition, it is used in the synthesis of thioesters, which are important intermediates in the synthesis of biologically active compounds. Furthermore, it is used as a reagent in the synthesis of peptides and peptidomimetics.
作用機序
The mechanism of action of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione is not well understood. However, it is believed that the thioester formed by the reaction of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione with a carboxylic acid is hydrolyzed by a thiolesterase enzyme to form a thiol and the corresponding carboxylic acid. This reaction is believed to be responsible for the biological activity of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi in laboratory studies. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of neurotransmitter levels in the brain, and its inhibition can lead to increased levels of the neurotransmitter acetylcholine.
実験室実験の利点と制限
The advantages of using 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione in laboratory experiments include its low cost, ease of synthesis, and versatility. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione is a highly reactive compound, and care should be taken when handling it. Additionally, it can be toxic if inhaled or ingested, and appropriate safety precautions should be taken when working with it.
将来の方向性
The future directions for 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione research include the development of new synthetic methods for its synthesis, the exploration of its potential applications in the pharmaceutical and agrochemical industries, and the investigation of its biological activity and mechanism of action. Additionally, further research is needed to explore the potential toxicity of the compound and to determine the optimal conditions for its synthesis and use. Finally, further research is needed to investigate the potential applications of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione in the fields of biochemistry, physiology, and medicine.
合成法
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione can be synthesized from a variety of starting materials, including ethylene glycol, thiourea, and sulfuric acid. The most common synthesis method involves the reaction of ethylene glycol with thiourea in the presence of sulfuric acid. This reaction produces 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione and ethyl thiocyanate as byproducts. The reaction is typically carried out at temperatures between 100 and 120°C, and the reaction time can range from several minutes to several hours. The reaction can be catalyzed by a variety of metal salts, such as zinc chloride, nickel chloride, and iron chloride.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione involves the reaction of 2-chloroacetaldehyde with 2-mercaptoacetic acid to form 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione.", "Starting Materials": [ "2-chloroacetaldehyde", "2-mercaptoacetic acid" ], "Reaction": [ "Step 1: Mix 2-chloroacetaldehyde and 2-mercaptoacetic acid in a solvent such as ethanol or methanol.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Allow the mixture to cool and then filter the resulting solid.", "Step 4: Wash the solid with a solvent such as diethyl ether to obtain the final product, 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione." ] } | |
CAS番号 |
1779865-05-2 |
製品名 |
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione |
分子式 |
C7H14O3S |
分子量 |
178.2 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



